molecular formula C14H20N2O3 B569084 tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate CAS No. 1205750-08-8

tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

Cat. No.: B569084
CAS No.: 1205750-08-8
M. Wt: 264.325
InChI Key: IIESDUMHEUGJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is a compound belonging to the dibenzo[b,f][1,4]oxazepine family These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate can be achieved through various methods. One common approach involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield .

Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused dibenzo[b,f][1,4]oxazepines. This reaction involves the coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimization for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino compounds.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various alkylating agents and catalysts can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted oxazepine derivatives.

Scientific Research Applications

tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and antidepressant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepine: The parent compound with similar structural features.

    Indole/benzimidazole-fused dibenzo[b,f][1,4]oxazepines: Compounds with fused indole or benzimidazole rings.

    Other oxazepine derivatives: Compounds with variations in the substituents on the oxazepine ring.

Uniqueness

tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 7-amino-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIESDUMHEUGJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.